N-(Pyrrolidin-2-ylmethyl)propan-2-amine
Description
Properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-6-8-4-3-5-9-8/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYMCBUDLMNOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623366 | |
| Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093686-48-6 | |
| Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation Method
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Pyrrolidine derivative + alkylating agent (e.g., halogenated propan-2-amine derivative) | The pyrrolidine nitrogen or 2-position carbon is alkylated in the presence of a base (e.g., NaOH) or palladium catalyst to form the N-(pyrrolidin-2-ylmethyl)propan-2-amine core. |
| 2 | Solvent: Methanol or Toluene | Solvent choice affects solubility and reaction rate. Methanol is common for polar reactants; toluene is used for less polar systems. |
| 3 | Temperature: 60–110 °C, under N2 atmosphere | Heating promotes reaction kinetics; inert atmosphere prevents oxidation. |
| 4 | Work-up: Extraction with ethyl acetate or dichloromethane, drying over Na2SO4 | Standard organic work-up to isolate the product. |
| 5 | Purification: Silica gel chromatography or preparative HPLC | Ensures high purity of the final amine compound. |
Reductive Amination Approach
Procedure: A pyrrolidine aldehyde intermediate can be reacted with isopropylamine under reductive amination conditions using reducing agents like sodium cyanoborohydride (NaBH3CN).
Conditions: Typically carried out in methanol at ambient to moderate temperatures (20–60 °C) for several hours.
Outcome: This method affords this compound with good selectivity and yield.
Palladium-Catalyzed Coupling
Catalysts: Pd2(dba)3 with ligands such as XantPhos.
Base: tert-Butoxide (t-BuONa) is used to deprotonate and activate substrates.
Solvent: Toluene.
Temperature: Elevated temperatures (~110 °C) under nitrogen atmosphere for 12 hours.
Application: Useful for coupling pyrrolidine derivatives with aryl or alkyl halides to form the desired amine.
$$
\text{Pyrrolidine derivative} + \text{Isopropylamine derivative} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{MeOH, 60 °C}} \text{this compound}
$$
Yields of the alkylation and reductive amination processes typically range from 60% to 85%, depending on the purity of starting materials and reaction optimization.
Purification by silica gel chromatography or preparative HPLC is critical for isolating the compound in analytically pure form.
Reaction times vary from 2 to 18 hours, with longer times generally improving conversion but requiring careful monitoring to avoid by-products.
| Method | Key Reagents | Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Alkylation with Alkyl Halide | Pyrrolidine derivative, alkyl halide, NaOH or Pd catalyst | MeOH or toluene, 70–110 °C, N2, 12 h | Straightforward, scalable | 65–80 |
| Reductive Amination | Pyrrolidine aldehyde, isopropylamine, NaBH3CN | MeOH, 20–60 °C, 4–12 h | Selective, mild conditions | 70–85 |
| Pd-Catalyzed Coupling | Pyrrolidine derivative, aryl/alkyl halide, Pd2(dba)3, XantPhos, t-BuONa | Toluene, 110 °C, 12 h, N2 | High specificity, suitable for complex substrates | 60–75 |
The preparation of this compound is well-established through alkylation and reductive amination methodologies. The choice of method depends on available starting materials and desired purity. Palladium-catalyzed coupling offers a robust alternative for complex derivatives. These methods provide efficient routes to this compound with yields typically above 60%, suitable for medicinal chemistry research and further functionalization.
Chemical Reactions Analysis
N-(Pyrrolidin-2-ylmethyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Common reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
N-(Pyrrolidin-2-ylmethyl)propan-2-amine serves as a building block in organic synthesis. It is utilized in the creation of more complex molecules through various chemical reactions, including:
- Oxidation : Introducing oxygen into the molecule using oxidizing agents.
- Reduction : Removing oxygen or adding hydrogen to the compound.
- Substitution Reactions : Replacing one functional group with another, commonly involving halogens and nucleophiles.
- Suzuki–Miyaura Coupling : A transition metal-catalyzed reaction that forms carbon-carbon bonds using organoboron reagents.
Biology
The derivatives of this compound are being studied for their potential biological activities , which include:
- Antimicrobial Properties : Investigating its effectiveness against various pathogens.
- Anticancer Activity : Exploring its interaction with proteins such as gamma tubulin, which is involved in cell division and cancer progression.
- Anti-inflammatory Effects : Assessing its potential to modulate inflammatory pathways.
Medicine
In the field of medicine, this compound acts as a scaffold for drug development . Its structure allows for modifications that can enhance therapeutic effects against various diseases. For instance, studies have shown that compounds derived from this structure can inhibit specific enzymes involved in disease processes .
Industry
The compound is also utilized in the production of polymers and other industrial chemicals. Its unique chemical properties make it suitable for developing new materials and enhancing chemical processes in various industrial applications .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation through targeted interactions with gamma tubulin.
- Antimicrobial Studies : Research indicated that certain derivatives possessed strong antimicrobial properties against resistant bacterial strains, suggesting potential therapeutic uses in infectious diseases .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles, supporting their viability as drug candidates .
Mechanism of Action
The mechanism of action of isopropyl-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets. For example, it can bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in anticancer activity . The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-(Pyrrolidin-2-ylmethyl)propan-2-amine with structurally related compounds, focusing on substituent variations and their implications:
Key Observations:
- Aromatic vs. Conversely, phenylethyl or benzyl groups (e.g., N-(1-Phenylethyl)propan-2-amine) are associated with stimulant or hallucinogenic activities, as seen in the 2C and NBOMe series .
- Pyrrole vs. Pyrrolidine : Pyrrole-based analogs (e.g., N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine) exhibit distinct electronic profiles due to the conjugated ring system, affecting reactivity in synthetic pathways .
Pharmacological and Functional Comparisons
- MAO Inhibition: N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) () shares a propargylamine group with some pyrrolidine derivatives. While F2MPA shows weak MAO-B inhibition, its hydroxylated metabolites may influence cortical monoamine levels, suggesting that substituents like furan or pyrrolidine modulate enzyme affinity .
- Psychoactive Potential: Compounds like DOI () and 25I-NBOMe demonstrate that aromatic substitutions (e.g., iodine, methoxy groups) on phenylethylamine backbones enhance serotonin receptor binding. Pyrrolidine-containing analogs may exhibit similar receptor interactions but require empirical validation .
Market and Industrial Relevance
- N-(4-Methylbenzyl)propan-2-amine () is produced on an industrial scale, with a projected market growth driven by demand for pharmaceutical intermediates. In contrast, pyrrolidine-based derivatives like this compound remain niche, primarily used in research settings .
Biological Activity
N-(Pyrrolidin-2-ylmethyl)propan-2-amine, also known as isopropyl-pyrrolidin-2-ylmethyl-amine, is a compound within the pyrrolidine family, characterized by its five-membered saturated ring structure. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions can modulate biological pathways, making it a candidate for further investigation in drug development.
This compound exerts its effects through several mechanisms:
- Receptor Interaction : The compound can bind to specific receptors, influencing signaling pathways. For instance, it has been noted to interact with the podophyllotoxin pocket of gamma tubulin, which is significant for anticancer activity.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, thus affecting metabolic processes within cells .
- Neurotransmitter Systems : Similar compounds have shown affinity for serotonin receptors (5-HT1A and SERT), indicating potential roles in modulating mood and anxiety .
Research Findings and Case Studies
Numerous studies have explored the biological implications of this compound and its derivatives.
Anticancer Activity
A study highlighted that derivatives of pyrrolidine compounds exhibited significant cytotoxic effects against breast cancer cell lines. Specifically, compounds derived from similar structures showed reduced cell viability at low concentrations (e.g., 6.25 µM) in MDA-MB-231 cells, a model for triple-negative breast cancer .
| Compound | Cell Line | Concentration (µM) | Viability Reduction |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant |
| 1d | MDA-MB-231 | 25 | Moderate |
| 1b | MDA-MB-231 | 50 | Moderate |
Antimicrobial Properties
Research has also indicated that compounds related to this compound possess antimicrobial properties. For example, they demonstrated antifungal activity against Candida albicans, showcasing the potential for these compounds in treating infections .
Summary of Applications
This compound has several applications across different fields:
- Medicinal Chemistry : It serves as a scaffold for developing novel drugs targeting various diseases, particularly cancer and infectious diseases.
- Organic Synthesis : The compound acts as a building block in synthesizing more complex molecules, aiding in the development of pharmaceuticals and fine chemicals .
- Biological Research : Its derivatives are studied for their potential biological activities, including anti-inflammatory effects and modulation of neurotransmitter systems .
Q & A
Q. What are the recommended synthetic routes for N-(Pyrrolidin-2-ylmethyl)propan-2-amine, and how can reaction yields be optimized?
Methodological Answer: this compound can be synthesized via reductive amination or nucleophilic substitution. For example, a two-step procedure involving imine formation (e.g., reacting pyrrolidin-2-ylmethylamine with a ketone) followed by reduction using agents like NaBH4 or LiAlH4 is common . To optimize yields:
- Use anhydrous conditions and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or NMR.
- Adjust stoichiometry (e.g., excess propan-2-amine) to drive equilibrium toward product formation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the amine’s structure. Key signals include pyrrolidine ring protons (δ 1.5–2.5 ppm) and the isopropyl group (δ 1.0–1.2 ppm for CH3) .
- FT-IR : Look for N-H stretches (3300–3500 cm<sup>-1</sup>) and C-N vibrations (1200–1350 cm<sup>-1</sup>) .
- Mass Spectrometry : ESI-MS or GC-MS can verify molecular weight (e.g., m/z 156.2 for [M+H]<sup>+</sup>) .
Q. How can the compound’s solubility and stability be assessed for biological assays?
Methodological Answer:
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?
Methodological Answer:
- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO/LUMO energies, molecular electrostatic potentials, and charge distribution .
- Validate calculations against experimental UV-Vis or cyclic voltammetry data. For example, compare predicted λmax with observed absorption spectra .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor binding affinities?
Methodological Answer:
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., assay pH, cell line variability) .
- Orthogonal Assays : Validate binding results using SPR (surface plasmon resonance) and functional assays (e.g., cAMP modulation) .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding poses and identify key residues influencing affinity .
Q. How can chiral resolution of this compound be achieved for enantioselective studies?
Methodological Answer:
Q. What are the best practices for designing SAR studies on derivatives of this compound?
Methodological Answer:
-
Scaffold Modification : Introduce substituents at the pyrrolidine nitrogen (e.g., alkyl, aryl groups) or the isopropyl amine .
-
Activity Cliffs : Use Free-Wilson analysis to correlate structural changes with biological activity (e.g., IC50 values) .
-
Data Tables :
Derivative Substituent IC50 (nM) LogP R = H None 250 1.2 R = CH3 Methyl 120 1.8 Example SAR table comparing analogs
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields or purity?
Methodological Answer:
- Reproducibility Checks : Replicate procedures under identical conditions (solvent purity, temperature control) .
- Advanced Analytics : Use HPLC-MS to quantify impurities (e.g., byproducts from incomplete reduction) .
- Peer Validation : Cross-reference with independent studies (e.g., PubChem data ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
